(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
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Overview
Description
The compound (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic molecule characterized by its unique bicyclic structure and the presence of a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the construction of the bicyclic framework. Common reagents used in these reactions include phenylhydrazine, 4-methylbenzaldehyde, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The preparation method described in patents suggests that the process is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction of the triazole ring can produce dihydro derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness
The uniqueness of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its combination of a triazole ring and a bicyclic structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C21H19N3O3S/c1-13-7-9-14(10-8-13)19-22-24(16-11-17(25)20-26-12-18(16)27-20)21(28)23(19)15-5-3-2-4-6-15/h2-10,16,18,20H,11-12H2,1H3/t16-,18+,20+/m0/s1 |
InChI Key |
UMRZLCRVSSTORF-ILZDJORESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)[C@H]4CC(=O)[C@@H]5OC[C@H]4O5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)C4CC(=O)C5OCC4O5 |
Origin of Product |
United States |
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